Acetoxymethylpyridinium chloride

Description

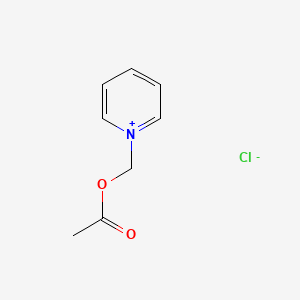

Structure

3D Structure of Parent

Properties

CAS No. |

63905-97-5 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

pyridin-1-ium-1-ylmethyl acetate;chloride |

InChI |

InChI=1S/C8H10NO2.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 |

InChI Key |

VFGRQLDNDKEKTI-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Acetoxymethylpyridinium Chloride

Established Synthetic Routes and Optimizations

The preparation of acetoxymethylpyridinium chloride has been approached through several synthetic strategies, with a primary focus on the N-alkylation of pyridine (B92270).

Synthesis via Pyridine N-Alkylation Approaches

The most common and direct method for the synthesis of this compound involves the N-alkylation of pyridine with an appropriate acetoxymethylating agent. This approach leverages the nucleophilic character of the pyridine nitrogen to displace a leaving group from a chloromethyl acetate (B1210297) or a related electrophile.

The reaction is typically carried out by treating pyridine with chloromethyl acetate. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the pyridinium (B92312) cation and the displacement of the chloride ion.

Table 1: Representative N-Alkylation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product |

| Pyridine | Chloromethyl acetate | This compound |

Alternative Synthetic Pathways and Novel Reagents

While direct N-alkylation remains a primary route, research has explored alternative pathways. Some studies have investigated ring-closure reactions to form the pyridinium ring system, although these are less common for the direct synthesis of this compound itself. For instance, the ring closure of specific acyclic precursors, such as 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, has been studied to form N-arylpyridinium salts. bohrium.com While not a direct synthesis of the title compound, these studies provide insights into the formation of the pyridinium core. bohrium.com

Optimization Strategies for Yield, Purity, and Scalability

Optimizing the synthesis of this compound is critical for practical applications. Key parameters that are often adjusted to improve yield, purity, and scalability include reaction temperature, solvent, and the molar ratio of reactants. The choice of solvent can significantly influence the reaction rate and the ease of product isolation. Similarly, controlling the temperature can help to minimize the formation of side products. For industrial-scale production, factors such as cost of starting materials, reaction time, and ease of purification are paramount considerations.

Mechanistic Studies of this compound Formation

Understanding the mechanism of formation is essential for controlling the reaction and improving its efficiency.

Investigation of Reaction Intermediates and Transition States

Mechanistic studies often focus on identifying key intermediates and transition states. In the N-alkylation of pyridine, the reaction is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a single transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-halogen bond.

More complex ring-closure reactions to form pyridinium salts have been shown to involve various intermediates. For example, in the formation of phenylpyridinium chloride from 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, the reaction proceeds through a series of steps involving a base, with the rate being dependent on the base concentration. bohrium.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Acetoxymethylpyridinium Chloride

Nucleophilic Substitution Reactions Involving the Acetoxymethyl Moiety

The acetoxymethyl group in acetoxymethylpyridinium chloride can be prone to nucleophilic substitution reactions. This reactivity is attributed to the ester functionality within the acetoxymethyl group. The general mechanism for these reactions is typically a nucleophilic acyl substitution. youtube.comchadsprep.com In this two-step process, a nucleophile first attacks the carbonyl carbon of the acyl group, forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the displacement of a leaving group. youtube.com

While specific studies on this compound's reactions with oxygen-centered nucleophiles are not extensively detailed in the provided search results, general principles of nucleophilic acyl substitution suggest that it would react with such nucleophiles. For instance, hydrolysis, involving the attack of a water molecule or hydroxide (B78521) ion, would likely lead to the cleavage of the acetoxy group. The acetoxy group is susceptible to hydrolysis.

A general representation of this reaction with a generic oxygen-centered nucleophile (Nu-O⁻) is depicted below:

Reaction Scheme:

this compound + Nu-O⁻ → Pyridinium-methanol + Acyl-Nu-O

Nitrogen-centered nucleophiles, such as amines, can also participate in nucleophilic substitution reactions with the acetoxymethyl group. The reaction of 2-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) has been studied, revealing a second-order reaction in piperidine. nih.gov The proposed mechanism involves the formation of an addition intermediate, which is then deprotonated by a second piperidine molecule in the rate-determining step. nih.gov This suggests a base-catalyzed mechanism where the second amine molecule enhances the nucleophilicity of the attacking amine. nih.gov

General Reaction with an Amine (R-NH2):

this compound + 2 R-NH₂ → Pyridinium-methanol + N-acetyl-R-amine + R-NH₃⁺

Carbon-centered nucleophiles, such as organometallic reagents (organolithium, Grignard reagents) and enolates, are potent reactants in forming new carbon-carbon bonds. orgoreview.comlibretexts.org While direct studies on their reaction with this compound are not available in the search results, the ester functionality of the acetoxymethyl group would be a target for such nucleophiles. For example, esters can react with two equivalents of an organolithium reagent to produce tertiary alcohols. orgoreview.com

Hypothetical Reaction with an Organolithium Reagent (R-Li):

this compound + R-Li → Intermediate Ketone + Lithium Salt of Pyridinium-methanol

Intermediate Ketone + R-Li → Tertiary Alcohol (after workup)

Reactivity of the Pyridinium (B92312) Ring System

The pyridinium ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on a pyridine (B92270) ring is generally difficult and requires harsh reaction conditions. quora.com This is because the nitrogen atom in the ring is electron-withdrawing, deactivating the ring towards electrophilic attack. gcwgandhinagar.com Furthermore, in acidic conditions typical for many EAS reactions, the nitrogen atom is protonated, forming a pyridinium ion, which is even more deactivated. gcwgandhinagar.comrsc.org If substitution does occur, it typically favors the 3-position as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comaklectures.com

General Order of Reactivity for EAS:

Benzene > Pyridine > Pyridinium Ion

In contrast to its resistance to electrophilic attack, the electron-deficient pyridinium ring is susceptible to nucleophilic addition. quimicaorganica.org Nucleophiles can attack the pyridinium ring at the 2, 4, or 6 positions, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The regioselectivity of this addition can often be controlled by the choice of nucleophile, substituents on the ring, and the use of catalysts. nih.govacs.org

Weaker nucleophiles that may not react with neutral pyridine can successfully add to the more electrophilic pyridinium salts. quimicaorganica.org The addition of Grignard reagents to pyridinium salts has been shown to be a viable method for the synthesis of 1,4-dihydropyridines. acs.org The attack of a hydroxide nucleophile on 4-pyridylpyridinium chloride has been reported to cause ring opening. researchgate.net

Table of Nucleophilic Additions to Pyridinium Rings

| Nucleophile | Position of Attack | Product Type | Reference |

| Hard Nucleophiles (e.g., Organometallics, Amide) | 2-position | Dihydropyridine | quimicaorganica.org |

| Weaker Nucleophiles (e.g., Cyanide, Hydroxide) | 2-position (on pyridinium salts) | Dihydropyridine | quimicaorganica.org |

| Aryl Boron Nucleophiles (with Rh catalyst) | C2 or C6 position | Dihydropyridine | nih.gov |

| Grignard Reagents (with Cu catalyst) | C4 position | 1,4-Dihydropyridine | acs.org |

| Hydroxide Ion | Ring Opening | Glutaconic aldehyde derivative | researchgate.net |

Ring-Opening and Rearrangement Reactions

The pyridinium ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. A classic example of this reactivity is the Zincke reaction, where pyridinium salts activated with electron-withdrawing groups react with primary or secondary amines to yield open-chain 5-amino-2,4-pentadienals, also known as Zincke aldehydes. acs.orgacs.org While specific studies on the ring-opening of this compound are not extensively documented, it is plausible that under suitable conditions with potent nucleophiles, the pyridinium ring could be cleaved.

Rearrangement reactions of pyridinium derivatives often involve the formation of pyridinium ylides. acs.orgscispace.comresearchgate.netrsc.orgrsc.org These are neutral, dipolar compounds where a negatively charged carbon or heteroatom is attached to the positively charged nitrogen of the pyridinium ring. For this compound, the formation of a pyridinium ylide would likely require deprotonation of the acetoxymethyl substituent, a process that is not typically favored. However, photochemical conditions or the presence of strong bases could potentially induce rearrangements. scispace.com For instance, photolysis of certain pyridinium ylides is known to lead to ring enlargement, contraction, or cleavage. scispace.com A computational study has shed light on the 1,4-pyridyl/aryl relocation mediated by oxy-pyridinium ylides, which proceeds through keto-enol tautomerization and a subsequent migration. acs.org

Hydrolysis and Solvolysis Mechanisms of this compound

The presence of an ester group makes this compound susceptible to hydrolysis and solvolysis. The reaction involves the cleavage of the ester bond, and its rate is significantly influenced by pH and the nature of the solvent.

The hydrolysis of esters typically proceeds through different mechanisms depending on the pH of the solution. researchgate.netnih.govchemrxiv.orgrsc.org It is expected that the hydrolysis of this compound would follow a similar pH-rate profile, exhibiting acid-catalyzed, neutral, and base-catalyzed pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent elimination of pyridin-1-ylmethanol and a proton yields acetic acid.

Neutral Hydrolysis: In the neutral pH range, the uncatalyzed hydrolysis by water is generally slow. nih.gov The reaction proceeds via the direct nucleophilic attack of a water molecule on the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is typically the fastest route for ester hydrolysis. The reaction forms a tetrahedral intermediate which then collapses to yield acetate (B1210297) and pyridin-1-ylmethanol. The rate of this reaction is directly proportional to the hydroxide ion concentration.

A hypothetical pH-rate profile for the hydrolysis of this compound would likely show a 'U'-shaped curve, with the rate of hydrolysis being slowest at a slightly acidic pH and increasing as the pH becomes more acidic or more basic.

The solvent plays a crucial role in solvolysis reactions, not only as the reaction medium but often as the nucleophile itself. The rate of solvolysis of this compound is expected to be sensitive to the polarity and nucleophilicity of the solvent. rsc.orgresearchgate.netnih.gov

Polar protic solvents, such as water, alcohols, and carboxylic acids, are generally effective in promoting solvolysis. Their ability to solvate both the positively charged pyridinium ring and the chloride anion, as well as to act as nucleophiles, facilitates the reaction. For instance, in methanol, the solvolysis would yield methyl acetate and pyridin-1-ylmethanol. The ionizing power of the solvent is also a critical factor; solvents with higher dielectric constants can better stabilize the charged intermediates and transition states, thus accelerating the reaction. rsc.orgresearchgate.net

In binary solvent mixtures, such as aqueous ethanol (B145695) or aqueous acetone, the composition of the solvent can be varied to fine-tune the reaction rate and, in some cases, the reaction mechanism. researchgate.netrsc.org

The primary hydrolytic byproducts of this compound are expected to be acetic acid and pyridin-1-ylmethanol. The formation of these products occurs through the nucleophilic acyl substitution mechanism described above.

However, the pyridin-1-ylmethanol intermediate may itself be unstable and undergo further transformations. It is conceivable that under certain conditions, particularly with heating or in the presence of acid or base, it could decompose to pyridine and formaldehyde (B43269). This decomposition would proceed via the loss of the hydroxymethyl group from the pyridinium nitrogen.

Therefore, the complete hydrolysis of this compound could potentially yield a mixture of acetic acid, pyridine, and formaldehyde as the final degradation products.

Table 1: Postulated Hydrolytic Byproducts of this compound and Their Formation

| Byproduct | Formation Mechanism |

| Acetic Acid | Formed directly from the cleavage of the ester bond during hydrolysis. |

| Pyridin-1-ylmethanol | Formed as the initial byproduct along with acetic acid from ester hydrolysis. |

| Pyridine | Potential secondary byproduct from the decomposition of pyridin-1-ylmethanol. |

| Formaldehyde | Potential secondary byproduct from the decomposition of pyridin-1-ylmethanol. |

Redox Chemistry of this compound

The redox chemistry of pyridinium salts is of significant interest, particularly in the context of electrocatalysis and biological systems. nih.govnih.govnih.gov The pyridinium ring can undergo reduction, and the presence of substituents can influence the ease of this process.

The electrochemical reduction of pyridinium cations typically involves the transfer of one or two electrons to the aromatic ring. rsc.orgresearchgate.netrsc.org The one-electron reduction of a pyridinium cation generates a pyridinyl radical, which can then undergo further reactions such as dimerization or be reduced further in a second one-electron step to form a dihydropyridine derivative. rsc.org

The reduction potential of a pyridinium salt is a measure of its propensity to accept an electron. This potential is sensitive to several factors, including the nature of the substituents on the pyridinium ring and the electrode material used in the electrochemical measurement. nih.gov Electron-withdrawing groups on the pyridine ring generally make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect. nih.gov

Table 2: Reduction Potentials of Selected Pyridinium Salts

| Pyridinium Salt | Reduction Potential (V vs. reference electrode) | Reference |

| Pyridinium | -0.58 (vs. SCE on Pt electrode) | acs.org |

| N-Methylpyridinium | More negative than pyridinium | nih.gov |

| 2,4,6-Triphenylpyridinium | -1.4 (vs. Fc/Fc+) | nih.gov |

| N-Cyclohexyl-4-(trifluoromethyl)phenyl-2,6-diphenylpyridinium | 0.0 (relative to reference) | nih.gov |

| N-Cyclohexyl-4-methoxyphenyl-2,6-diphenylpyridinium | +8.4 (kcal/mol relative Gibbs free energy) | nih.gov |

Note: The reduction potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode.

The electrochemical studies on various pyridinium salts indicate that the reduction process is complex and can be influenced by the reaction conditions. acs.orgnih.govnih.gov For this compound, it is anticipated that the reduction would primarily involve the pyridinium ring, leading to the formation of radical and/or dihydropyridine species. The ester functionality is less likely to be reduced under the conditions typically used for pyridinium ring reduction.

Oxidation Reactions and Mechanistic Pathways

While direct and extensive research on the oxidation of this compound is not widely documented, its chemical structure, featuring both an N-substituted pyridinium ring and an acetoxymethyl group, allows for the prediction of several potential oxidative pathways based on the known reactivity of analogous compounds. The primary sites susceptible to oxidation are the pyridinium ring itself and, to a lesser extent, the side chain.

Oxidation of the Pyridinium Ring

The pyridinium ring in N-alkylpyridinium salts can undergo oxidation through various mechanisms, including photocatalytic, electrochemical, and biological pathways.

One significant oxidative transformation is the formation of pyridones. Research on various N-alkylpyridinium salts has demonstrated that visible-light-mediated aerobic oxidation, utilizing an organic photocatalyst like Eosin Y and air as the terminal oxidant, can efficiently convert them into the corresponding N-alkylpyridones. acs.org This process is considered environmentally friendly and proceeds under mild, room-temperature conditions. acs.org For this compound, this pathway would involve the oxidation of one of the alpha-carbons of the pyridine ring, leading to the formation of an N-(acetoxymethyl)pyridone derivative.

Microbial metabolism represents another key oxidative route. Studies on compounds like 4-carboxy-1-methylpyridinium chloride have shown that microorganisms can hydroxylate the pyridine ring, initiating a cascade of oxidative reactions. nih.govportlandpress.com This enzymatic hydroxylation can lead to the formation of dihydroxypyridine intermediates, followed by oxidative cleavage of the heterocyclic ring. semanticscholar.org In the case of N-methylisonicotinic acid, metabolic end-products included succinate (B1194679), formate, and methylamine, indicating a complete breakdown of the ring structure. nih.govportlandpress.com This suggests that under specific biological conditions, this compound could be degraded via initial ring hydroxylation followed by cleavage.

Electrochemical studies, while often focused on the reduction of pyridinium salts, also provide insight into their redox behavior. nih.govrsc.org The pyridinium moiety is known to be electrochemically active, and while N-arylpyridinium salts have been noted for their stability against further oxidation under certain conditions, the potential for electrochemical oxidation exists, likely proceeding through radical intermediates. researchgate.net

Oxidative Reactions Involving the Acetoxymethyl Group

The acetoxymethyl group is well-known as a protecting group that is primarily cleaved by hydrolysis, a reaction catalyzed by esterase enzymes to release formaldehyde and the corresponding alcohol (in this case, the hydroxymethylpyridinium cation). aatbio.comnih.gov While hydrolysis is the dominant transformation pathway for this group, the possibility of direct oxidative cleavage, though less common, can be considered.

Research on the oxidative deacetylation of related compounds, such as acetoacetic esters using Mn(III)/Co(II) catalysts, demonstrates that acetyl groups can be removed through oxidative mechanisms. rsc.org Applying this concept, a strong chemical oxidant could potentially attack the acetoxymethyl side chain of this compound. However, given the reactivity of the pyridinium ring, this would likely require specific catalytic systems to achieve selectivity for the side chain.

The following table summarizes the potential oxidative pathways for this compound based on research findings from analogous compounds.

| Reaction Type | Potential Reagents/Conditions | Affected Part of Molecule | Potential Products | Supporting Findings on Analogues |

| Photocatalytic Oxidation | Visible Light, Organic Photocatalyst (e.g., Eosin Y), Air | Pyridinium Ring | N-(acetoxymethyl)pyridones | Efficient conversion of N-alkylpyridinium salts to N-alkyl pyridones. acs.org |

| Microbial Metabolism | Specific microbial enzymes (e.g., from Achromobacter) | Pyridinium Ring | Hydroxypyridinium intermediates, Ring-opened products (e.g., formate, succinate derivatives) | Degradation of N-methylpyridinium compounds via ring hydroxylation and cleavage. nih.govportlandpress.comsemanticscholar.org |

| Chemical Oxidation | Strong oxidizing agents | Pyridinium Ring / Acetoxymethyl Group | Pyridones, Oxidatively cleaved side-chain products | Precedent from oxidative deacetylation of other ester types. rsc.org |

It is crucial to note that these pathways are projected from studies on similar chemical structures. The specific reactivity and product distribution for this compound would be dependent on the precise reaction conditions, including the nature of the oxidant, catalyst, solvent, and temperature.

Advanced Spectroscopic and Structural Elucidation of Acetoxymethylpyridinium Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of Acetoxymethylpyridinium chloride, offering profound insights into its molecular framework and behavior in different states.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR spectroscopy is instrumental in deciphering the complex proton and carbon environments within this compound. Techniques such as COSY, HMQC, and HMBC are pivotal in establishing the connectivity and stereochemistry of the molecule. youtube.comslideshare.net

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks between correlated protons, the spin systems within the pyridinium (B92312) ring and the acetoxymethyl group can be mapped out. sdsu.edu This technique is foundational in confirming the adjacency of protons within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This provides an unambiguous assignment of the carbon signals based on the chemical shifts of their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying longer-range connectivities, typically over two to three bonds (²JCH and ³JCH). youtube.com This technique allows for the piecing together of the molecular skeleton by connecting different spin systems. For instance, correlations between the protons of the methyl group and the carbonyl carbon of the acetate (B1210297) moiety, as well as between the methylene (B1212753) protons and the carbons of the pyridinone ring, can be established.

A representative dataset illustrating the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinium H (ortho) | ~8.9 | ~145 |

| Pyridinium H (para) | ~8.6 | ~144 |

| Pyridinium H (meta) | ~8.2 | ~128 |

| Methylene (-CH₂-) | ~5.8 | ~75 |

| Methyl (-CH₃) | ~2.2 | ~21 |

| Carbonyl (C=O) | - | ~170 |

Dynamic NMR Studies of Conformational Changes or Exchange Processes

Dynamic NMR (DNMR) studies can provide valuable information on the conformational flexibility and potential exchange processes occurring in this compound. By analyzing spectral changes at different temperatures, it is possible to investigate restricted rotation around the C-O bond of the ester group or the C-N bond connecting the acetoxymethyl group to the pyridinium ring. These studies can reveal the energy barriers associated with these conformational changes and provide a deeper understanding of the molecule's dynamic behavior in solution.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for characterizing the structure and dynamics of this compound in its solid form. nih.goveuropeanpharmaceuticalreview.com This is particularly important for understanding polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. europeanpharmaceuticalreview.com

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR technique used to obtain high-resolution spectra of solid samples. researchgate.net It can distinguish between different crystalline forms by revealing subtle differences in chemical shifts and line widths. europeanpharmaceuticalreview.com The technique is also inherently quantitative, allowing for the determination of the relative amounts of different forms in a mixture. europeanpharmaceuticalreview.com

Solid-state NMR can also probe the local environment and short-range order of the molecule, providing information that may not be accessible through techniques that rely on long-range order, such as X-ray diffraction. nih.gov It is a valuable tool for characterizing both crystalline and amorphous phases of pharmaceutical compounds. europeanpharmaceuticalreview.com

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. This provides a "fingerprint" of the functional groups present and insights into intermolecular interactions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive method for identifying the characteristic functional groups within this compound. nih.govijcmas.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. nih.gov

Key vibrational modes expected in the FTIR spectrum of this compound include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1740-1750 |

| C-O (Ester) | Stretching | ~1230-1250 |

| C=C, C=N (Pyridinium ring) | Stretching | ~1600-1450 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C-Cl | Stretching | ~600-800 |

The precise positions and intensities of these bands can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy provides complementary vibrational information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the pyridinium moiety. This technique is valuable for obtaining a unique vibrational fingerprint of the compound and can be used for structural confirmation. nih.gov Like FTIR, Raman spectroscopy is a non-invasive technique that requires minimal sample preparation. nih.gov

Resonant and Non-Resonant Spectroscopic Studies

The structural characterization of this compound relies on a combination of non-resonant and resonant spectroscopic techniques, each providing unique insights into the molecule's covalent framework and electronic properties.

Non-Resonant Spectroscopy (NMR and FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental non-resonant methods for confirming the compound's identity and functional groups.

¹H NMR Spectroscopy : In a suitable solvent like D₂O, the ¹H NMR spectrum is expected to show characteristic signals confirming the presence of the key structural motifs. Studies on related pyridinium salts show that the formation of the pyridinium cation leads to a significant downfield shift for the ring protons due to the redistribution of π-electron density upon quaternization of the nitrogen atom. researchgate.net

FTIR Spectroscopy : The infrared spectrum provides direct evidence for the ester functionality within the molecule.

A summary of expected spectroscopic features is presented below.

| Technique | Group | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Pyridine (B92270) Ring Protons | δ 7.5–8.5 ppm | Confirms the presence of the pyridinium ring; deshielded due to positive charge. |

| ¹H NMR | Methylene Protons (–OCH₂–) | δ 4.5–5.5 ppm | Confirms the methylene bridge between the ester and the pyridinium nitrogen. |

| ¹H NMR | Methyl Protons (CH₃–) | ~δ 2.1 ppm | Characteristic of an acetate methyl group. |

| FTIR | Carbonyl (C=O) | 1740–1720 cm⁻¹ | Strong absorption indicating the ester carbonyl stretch. |

| FTIR | C–O–C Stretch | 1250–1150 cm⁻¹ | Confirms the ester C-O-C linkage. |

Resonant Spectroscopic Studies

Resonance Raman (RR) spectroscopy offers a more detailed probe into the electronic structure of the pyridinium moiety. Unlike non-resonant Raman, RR involves exciting the molecule with a laser wavelength that corresponds to an electronic absorption band of a chromophore—in this case, the pyridinium ring. This selective excitation dramatically enhances the Raman signals of vibrations coupled to the electronic transition. elsevierpure.comrsc.org

For this compound, applying RR spectroscopy by tuning the laser to the π-π* transition of the pyridinium ring would:

Selectively amplify the vibrational modes of the aromatic ring.

Provide detailed information on the ring's structure and how it is perturbed by the N-acetoxymethyl substituent.

Offer insights into the nature of the electronic ground and excited states.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is an indispensable tool for verifying the molecular weight of this compound and elucidating its structure through controlled fragmentation. Electrospray ionization (ESI) is a suitable technique for this pre-charged quaternary ammonium (B1175870) compound, directly transferring the cation into the gas phase for analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, typically with an error of less than 5 ppm. acs.org This capability is crucial for unambiguously determining the elemental composition of the parent cation and any intermediates formed during synthesis or degradation.

The cation of this compound is [C₈H₁₀NO₂]⁺.

Monoisotopic Mass : 152.07060 Da

Exact Mass : 187.04000 Da (for the full salt including chloride) alfa-chemistry.com

HRMS can confirm the elemental formula C₈H₁₀NO₂ for the cation, distinguishing it from any other species with the same nominal mass but a different atomic makeup. This is vital for confirming the successful synthesis of the target compound and for identifying potential byproducts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor) is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure. The fragmentation of quaternary ammonium salts can proceed through charge-remote or charge-directed pathways. nih.govnih.gov

For the acetoxymethylpyridinium cation ([M]⁺, m/z ≈ 152), several fragmentation pathways can be proposed:

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| 152 | [C₆H₈NO]⁺ | 110 | 42 | Loss of ketene (B1206846) (CH₂=C=O) via rearrangement. |

| 152 | [C₆H₆N]⁺ | 92 | 60 | Loss of acetic acid (CH₃COOH). |

| 152 | [C₅H₅N]⁺ (Pyridine) | 79 | 73 | Cleavage of the N-CH₂ bond, with charge retained on the more stable pyridinium fragment (after H transfer). |

| 152 | [C₂H₃O]⁺ (Acylium ion) | 43 | 109 | Cleavage of the ester C-O bond to yield a stable acylium ion. libretexts.org |

The relative abundance of these fragments helps to piece together the molecule's connectivity and confirm the identity of the acetoxymethyl substituent.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. wikipedia.org Before entering the mass spectrometer, ions are separated based on their mobility through a drift tube filled with a buffer gas. This mobility is dependent on the ion's charge, size, and three-dimensional shape. wikipedia.orgnih.gov

The application of IMS-MS to this compound would yield a collision cross-section (CCS) value. The CCS is a key physical parameter that reflects the ion's effective area and shape in the gas phase. This technique would allow for:

Separation of the target ion from isomers or isobars (ions with the same mass but different structure or composition).

Providing conformational information based on the measured CCS value.

Enhancing the signal-to-noise ratio by separating ions from chemical background. wikipedia.org

X-ray Crystallography and Diffraction Studies

While spectroscopic and spectrometric methods provide data on molecular connectivity and gas-phase structure, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and rotated in a beam of X-rays. youtube.comyoutube.com The regular, repeating arrangement of ions in the crystal lattice acts as a diffraction grating, producing a unique diffraction pattern. youtube.com

Analysis of the intensities and positions of the diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms (excluding hydrogens, which are often inferred) can be determined. A successful single-crystal X-ray diffraction study would provide:

Absolute Molecular Structure : Unambiguous confirmation of the covalent bonding and connectivity.

Precise Bond Lengths and Angles : High-precision measurements of all bond lengths (e.g., N⁺-CH₂, C-O, C=O) and angles, allowing for detailed geometric analysis.

Conformational Details : The exact conformation of the acetoxymethyl group relative to the pyridinium ring, including key torsion angles.

Crystal Packing : Information on how the acetoxymethylpyridinium cations and chloride anions are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, ion-pairing, and π-stacking. rsc.org

| Parameter | Information Yielded |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles defining the molecule's 3D conformation. |

| Intermolecular Distances (Å) | Distances between atoms of adjacent molecules, indicating packing forces. |

This comprehensive structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. rigaku.com It is instrumental in identifying the specific crystalline form, or polymorph, of a substance, which is crucial as different polymorphs can exhibit distinct physical properties. rigaku.com The phenomenon where a single compound exists in multiple crystal structures is known as polymorphism. rigaku.com Each unique crystalline arrangement will produce a characteristic diffraction pattern, serving as a unique "fingerprint" for that specific polymorph. rigaku.com

In the analysis of this compound, PXRD would be employed to identify its crystalline phase and investigate the potential for polymorphism. The process involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks at specific angles that are defined by the crystal lattice through Bragg's Law.

The identification of polymorphic forms is critical during pharmaceutical development and manufacturing, as variations in crystal structure can affect properties like solubility and stability. rigaku.com PXRD analysis allows for the differentiation and control of these forms. rigaku.com Advanced laboratory and synchrotron PXRD methods can even identify polymorphic impurities in low-concentration formulations. nih.gov

Hypothetical PXRD Data for a Polymorphic Form of this compound

This table represents typical data obtained from a PXRD experiment, showing the diffraction angles (2θ), corresponding d-spacings, and the relative intensities of the diffraction peaks for a hypothetical crystalline form.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 45 |

| 12.3 | 7.19 | 100 |

| 17.0 | 5.21 | 80 |

| 21.8 | 4.07 | 65 |

| 24.7 | 3.60 | 90 |

| 28.1 | 3.17 | 55 |

Neutron Diffraction for Hydrogen Atom Localization and Dynamics

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for localizing hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons. This makes it an invaluable tool for precisely determining the positions of hydrogen atoms in a crystal structure, which is particularly relevant for this compound, with its multiple hydrogen atoms on the pyridinium ring and the acetoxymethyl group. aps.org

The technique can be used to determine preferential interstitial sites for hydrogen/deuterium in complex structures. aps.org Beyond static structures, neutron scattering techniques can probe molecular dynamics. nih.gov By analyzing the energy of scattered neutrons (inelastic neutron scattering), it is possible to study a wide range of molecular motions, such as the rotation of methyl groups, vibrations of the pyridinium ring, or the dynamics of the entire molecule within the crystal lattice. nih.gov These studies can reveal information about dynamic transitions, such as crossovers between harmonic and non-harmonic regimes, which can be important for understanding the material's physical properties. nih.gov

Hypothetical Neutron Diffraction Data for Hydrogen Atom Coordinates in this compound

This table illustrates how neutron diffraction data could define the fractional coordinates (x, y, z) of specific hydrogen atoms within the unit cell of an this compound crystal.

| Atom | x | y | z |

| H1 (Ring) | 0.123 | 0.456 | 0.789 |

| H2 (Ring) | 0.234 | 0.567 | 0.678 |

| H3 (CH₂) | 0.345 | 0.678 | 0.567 |

| H4 (CH₃) | 0.456 | 0.789 | 0.456 |

| H5 (CH₃) | 0.567 | 0.890 | 0.345 |

Advanced Spectroscopic Probes for Molecular Interactions and Environment

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. Upon absorbing light, a molecule like this compound can be promoted to an excited electronic state; the subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. libretexts.org The properties of this emitted light, such as its intensity and lifetime, are sensitive to the molecule's local environment.

Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity or lifetime due to the presence of other chemical species, known as quenchers. scilit.comnih.gov This process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. scilit.com In dynamic quenching, the quencher collides with the excited fluorophore, while static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. scilit.comnih.gov

Studies on similar molecules like 10-methylacridinium (B81027) chloride have shown that its fluorescence can be effectively quenched by nucleotides. scilit.com Such studies reveal details about the interactions between the fluorescent molecule and the quencher. The dependence of fluorescence quantum yields and lifetimes on the quencher concentration can distinguish between static and dynamic quenching mechanisms. scilit.com For this compound, quenching studies could elucidate its interactions with biologically relevant molecules or ions.

Representative Fluorescence Quenching Data for an Acridinium Derivative

This table, based on findings for 10-methylacridinium chloride, illustrates how fluorescence lifetime might change with increasing concentrations of a quencher, such as a nucleotide. scilit.com

| Quencher Concentration (mM) | Fluorescence Lifetime (ns) |

| 0.0 | 5.0 |

| 0.5 | 4.2 |

| 1.0 | 3.5 |

| 2.0 | 2.8 |

| 5.0 | 1.9 |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org The absorption of energy promotes an electron from a lower-energy molecular orbital, often the Highest Occupied Molecular Orbital (HOMO), to a higher-energy orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The structure of this compound contains several key features that give rise to characteristic electronic transitions. The pyridinium ring is a π-conjugated system, which will exhibit π → π* transitions. libretexts.org The carbonyl group of the acetoxy moiety possesses non-bonding electrons (n) on the oxygen atom, allowing for n → π* transitions. youtube.com These transitions occur at specific wavelengths and can be identified in the UV-Vis spectrum, providing insight into the molecule's electronic structure.

Furthermore, UV-Vis spectroscopy is a powerful tool for studying reaction kinetics. thermofisher.com If this compound participates in a reaction that causes a change in the chromophore (the light-absorbing part of the molecule), the reaction rate can be monitored by tracking the change in absorbance at a specific wavelength over time. thermofisher.comyoutube.com By analyzing the absorbance data, one can determine the rate law, reaction order, and rate constant for the chemical process. thermofisher.com

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) |

| π → π | π (pyridinium ring) to π | ~200-300 |

| n → π | n (carbonyl oxygen) to π | ~270-350 |

| n → σ | n (oxygen/nitrogen) to σ | < 200 |

Hypothetical Data for a Kinetic Study of this compound

This table shows simulated data for a reaction involving this compound, where the concentration of the compound is monitored by its absorbance at a specific wavelength over time.

| Time (seconds) | Absorbance at λmax |

| 0 | 0.950 |

| 30 | 0.785 |

| 60 | 0.648 |

| 90 | 0.535 |

| 120 | 0.442 |

| 180 | 0.301 |

Computational and Theoretical Studies of Acetoxymethylpyridinium Chloride

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and interactions with the surrounding environment.

Classical molecular dynamics simulations use a force field—a set of parameters that describe the potential energy of the system—to model the interactions between atoms. This approach allows for the simulation of large systems containing thousands of molecules over nanoseconds or longer. researchgate.netmdpi.com

For acetoxymethylpyridinium chloride, an ionic liquid, classical MD simulations are particularly useful for studying its behavior in solution. acs.orgmdpi.com By simulating the compound in a solvent like water, one can investigate:

Solvation Structure: How water molecules arrange around the pyridinium (B92312) cation and the chloride anion.

Ion Pairing: The extent to which the cation and anion remain associated in solution.

Transport Properties: The calculation of diffusion coefficients, which describe how the ions move through the solution, and ionic conductivity. acs.org

These simulations rely on accurate force fields, which are often developed to reproduce experimental data or results from higher-level quantum chemical calculations. acs.org

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum chemical calculations. ibm.com In AIMD, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method, typically DFT. This approach is computationally intensive but allows for the simulation of chemical reactions involving the formation and breaking of bonds, which cannot be modeled with classical force fields. researchgate.netnih.gov

A key application of AIMD for this compound would be to study its hydrolysis. The ester linkage in the acetoxymethyl group is susceptible to hydrolysis, especially under basic or acidic conditions. AIMD simulations can model the reaction pathway of a water molecule or hydroxide (B78521) ion attacking the carbonyl carbon, leading to the cleavage of the ester bond. researchgate.netacs.org Such simulations can reveal the detailed mechanism, identify transition states, and calculate the activation energy for the hydrolysis reaction, providing fundamental insights into the compound's chemical stability in aqueous environments. nih.gov

Reaction Pathway Modeling and Transition State Identification

Computational chemistry offers powerful tools to map out the energetic landscapes of chemical reactions, identifying the most plausible routes from reactants to products. This involves locating energy minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states.

Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the energy of a molecular system as a function of its geometry. By systematically varying specific geometric parameters, such as bond lengths or angles, a "relaxed" or "frozen" scan of the PES can provide an initial estimate of the reaction pathway. nih.govq-chem.com For a reaction involving this compound, such as its hydrolysis, a PES scan would typically be performed by incrementally changing the distance between the nucleophile (e.g., a water molecule or hydroxide ion) and the electrophilic carbon atom of the acetoxymethyl group. At each step, the energy of the system is calculated, allowing for the construction of an energy profile that can reveal the presence of intermediates and transition states.

For instance, in a nucleophilic substitution reaction at the methylene (B1212753) carbon of the acetoxymethyl group, a key coordinate to scan would be the distance of the incoming nucleophile to this carbon. The resulting energy profile would illustrate the energetic cost of bringing the nucleophile closer, the formation of a potential intermediate, and the energy barrier to the transition state. researchgate.netnih.gov

Table 1: Illustrative Data from a Relaxed PES Scan for the Approach of a Nucleophile (Nu⁻) to this compound

| Scan Coordinate (C-Nu Distance, Å) | Relative Energy (kcal/mol) | Gradient Norm |

| 3.5 | 0.00 | 0.05 |

| 3.0 | -1.25 | 0.04 |

| 2.5 | -2.80 | 0.02 |

| 2.0 | 5.60 (Transition State Guess) | 0.00 |

| 1.5 | -15.40 | 0.08 |

This table is for illustrative purposes and does not represent actual experimental data.

This compound can be involved in reactions where pyridine (B92270) acts as a catalyst, such as in acyl transfer reactions. acs.org Computational modeling of such catalytic cycles is crucial for understanding the role of the catalyst and the efficiency of the reaction. The hydrolysis of acetic anhydride (B1165640) catalyzed by pyridine, which proceeds through an acetylpyridinium ion intermediate, serves as a relevant model. acs.org

The modeling of a catalytic cycle for a reaction involving this compound would involve the following steps, each characterized by geometry optimizations and frequency calculations to confirm the nature of the stationary points (minima or transition states):

Formation of the active catalytic species: This could involve the reaction of the initial catalyst with a substrate.

Reaction with the main substrate: The active catalyst then reacts with the primary reactant (e.g., this compound).

Product formation and catalyst regeneration: The cycle completes with the release of the product and the regeneration of the catalyst for subsequent cycles.

These studies provide detailed mechanistic insights and can help in the design of more efficient catalytic systems.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between the computed molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For this compound, these calculations would involve:

Optimization of the molecular geometry of the cation.

Calculation of the magnetic shielding tensors for each nucleus using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or conformations. nih.govnih.gov

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| Pyridinium-H (ortho) | 8.95 | 8.90 |

| Pyridinium-H (meta) | 8.20 | 8.15 |

| Pyridinium-H (para) | 8.65 | 8.60 |

| -CH₂- | 5.80 | 5.75 |

| -CH₃ | 2.20 | 2.15 |

This table is for illustrative purposes and does not represent actual experimental data.

Computational methods can simulate infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. cardiff.ac.uknih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. youtube.com

For this compound, a theoretical vibrational analysis would provide a set of calculated frequencies corresponding to specific molecular motions, such as the stretching of the C=O bond in the acetoxy group, the breathing modes of the pyridine ring, and the vibrations of the C-N bond. cardiff.ac.uk Comparing these theoretical spectra with experimental FT-IR and Raman data allows for a detailed assignment of the observed spectral bands, confirming the molecular structure and providing insights into intermolecular interactions. nih.govyoutube.com

Table 3: Illustrative Assignment of Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1755 | 1750 |

| Pyridine Ring Stretch | 1630 | 1625 |

| C-O Stretch | 1240 | 1235 |

| C-N Stretch | 1020 | 1015 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govchemrxiv.org For a class of compounds like substituted pyridinium salts, QSRR models can be developed to predict their reactivity in various chemical transformations.

A QSRR study on this compound and related compounds would involve:

Descriptor Calculation: A range of molecular descriptors (e.g., electronic, steric, and topological) would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that relates the descriptors to an experimentally determined measure of reactivity (e.g., a reaction rate constant).

Model Validation: The predictive power of the model would be rigorously tested.

Such models can be invaluable for predicting the reactivity of new, unsynthesized pyridinium salts, thereby guiding the design of compounds with desired chemical properties. nih.govchemrxiv.org

Development of QSRR Models for Predicting Compound Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. The development of such models for pyridinium salts, including this compound, involves a systematic approach to correlate structural descriptors with experimental or computationally derived reactivity parameters.

The general workflow for developing a QSRR model for a class of compounds like pyridinium salts typically includes:

Data Set Compilation: A diverse set of pyridinium compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is assembled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are employed to build a mathematical relationship between the descriptors and reactivity. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a hypothetical QSRR model could be developed to predict its susceptibility to nucleophilic attack, a characteristic reaction of pyridinium salts. The reactivity could be influenced by substituents on the pyridinium ring and the nature of the N-substituent.

Hypothetical QSRR Model for Pyridinium Salt Reactivity:

To illustrate, consider a hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving a series of substituted pyridinium salts.

Equation: log k = β₀ + β₁ (σ) + β₂ (L) + β₃ (B₁) + β₄ (E_HOMO)

Where:

log k is the logarithm of the reaction rate constant.

β₀ is the intercept.

β₁, β₂, β₃, and β₄ are the regression coefficients.

σ is the Hammett substituent constant (an electronic descriptor).

L and B₁ are Sterimol parameters (steric descriptors).

E_HOMO is the energy of the Highest Occupied Molecular Orbital (an electronic descriptor).

This model would quantify the influence of electronic and steric factors on the reactivity of the pyridinium ring. For this compound, the acetoxymethyl group at the nitrogen atom would be a key structural feature whose contribution to reactivity would be captured by the model's descriptors. Studies on other N-alkyl pyridinium compounds have shown that predictable trends in regiochemical outcomes can be established based on the substituent patterns on the pyridinium electrophile. rsc.org

Interactive Data Table: Hypothetical Descriptors and Reactivity for a Series of Pyridinium Compounds

| Compound | Substituent (R) | log k (experimental) | σ (Hammett Constant) | L (Sterimol) | B1 (Sterimol) | E_HOMO (eV) |

| This compound | -CH₂OCOCH₃ | -2.5 (Hypothetical) | 0.25 | 3.5 | 1.8 | -8.2 |

| Methylpyridinium chloride | -CH₃ | -3.1 | 0.00 | 2.06 | 1.52 | -8.5 |

| Benzylpyridinium chloride | -CH₂C₆H₅ | -2.8 | 0.21 | 6.25 | 1.70 | -8.3 |

| 4-Nitrobenzylpyridinium chloride | -CH₂C₆H₄NO₂ | -1.9 | 0.78 | 7.36 | 1.70 | -8.9 |

| 4-Methoxybenzylpyridinium chloride | -CH₂C₆H₄OCH₃ | -3.0 | -0.27 | 7.36 | 1.70 | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Topological and Electronic Descriptors in QSRR Analysis

The predictive power of a QSRR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical structure and are broadly categorized into topological and electronic descriptors, among others. researchgate.net

Topological Descriptors:

Topological descriptors are derived from the 2D representation of a molecule and encode information about the size, shape, branching, and connectivity of atoms within the molecule. nih.gov They are computationally inexpensive to calculate and have been successfully used in QSRR studies of various organic compounds. researchgate.net

Examples of topological indices include:

Wiener Index (W): The sum of distances between all pairs of non-hydrogen atoms in the molecular graph.

Randić Index (χ): A measure of the degree of branching of a molecule.

Zagreb Indices (M₁, M₂): Based on the degrees of the vertices in the molecular graph.

Balaban Index (J): A distance-based topological index.

Electronic Descriptors:

Electronic descriptors are derived from quantum chemical calculations and describe the electronic properties of a molecule. They are crucial for modeling reactivity, as chemical reactions are fundamentally electronic in nature.

Key electronic descriptors include:

HOMO and LUMO Energies (E_HOMO, E_LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. These are related to the molecule's ability to donate or accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO, which is an indicator of chemical stability.

Partial Atomic Charges: The distribution of electron density on the atoms within the molecule.

Interactive Data Table: Hypothetical Topological and Electronic Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index (W) | 450 |

| Randić Index (χ) | 4.85 | |

| First Zagreb Index (M₁) | 68 | |

| Balaban Index (J) | 2.75 | |

| Electronic | E_HOMO | -8.2 eV |

| E_LUMO | -3.5 eV | |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | |

| Dipole Moment (μ) | 5.2 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development and application of QSRR models, utilizing a combination of topological and electronic descriptors, provide a powerful computational framework for predicting and understanding the reactivity of this compound. While direct experimental and computational studies on this specific compound are needed for definitive models, the established methodologies for pyridinium salts serve as a clear roadmap for future research.

Applications of Acetoxymethylpyridinium Chloride As a Chemical Reagent or Catalyst

Role in Organic Synthesis as a Synthetic Building Block

As a functionalized pyridinium (B92312) salt, acetoxymethylpyridinium chloride serves as a valuable synthetic intermediate, offering pathways to more complex molecules through various transformations.

N-substituted pyridinium salts are established precursors in the synthesis of a wide array of functionalized heterocyclic compounds. acs.orgrsc.org The general strategy involves the displacement of a group attached to the pyridinium nitrogen, or reactions involving the substituents on the ring itself. In the case of this compound, the core structure can be used to build more elaborate pyridinium derivatives.

For instance, the tosylation of hydroxyl groups followed by the introduction of pyridine (B92270) is a known method to generate pyridinium salts, which can then be used in further synthetic steps, such as ion exchange, to yield target molecules with enhanced solubility or specific electronic properties. mdpi.com This principle suggests that this compound could be modified or used as a starting point for derivatives where the acetoxymethyl group is either retained, modified, or displaced to introduce new functionalities. While pyridinium salts are widely recognized as valuable building blocks in various organic transformations, the specific use of this compound as a precursor for complex derivatives is a plausible application based on its structural design. acs.org

This compound possesses the structural elements of an acetoxymethylating agent. The molecule can be viewed as an activated form of an acetoxymethyl group, poised for transfer to a suitable nucleophile. This reactivity allows it to be used for specific functional group transformations. For example, it could potentially react with alcohols, amines, or thiols to introduce the acetoxymethyl group (-CH₂OAc), a transformation valuable in protecting group strategies or for modifying the properties of a target molecule.

The reactions of pyridinium salts having a leaving group at the 2- or 4-position with active methylene (B1212753) compounds are known to afford substituted methylene pyridines. nih.gov By analogy, the acetoxymethyl group on the nitrogen atom in this compound could be involved in similar reactivity patterns, enabling specific transformations.

A defining feature of this compound's reactivity is the excellent leaving group ability of the pyridine molecule. When a nucleophile attacks the methylene carbon of the acetoxymethyl group, the C-N bond can cleave, releasing a stable, neutral pyridine molecule. This process is a classic example of electrophilic activation.

The hydroxyl group in alcohols is a notoriously poor leaving group (OH⁻), but it can be converted into an excellent leaving group by transforming it into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com This conversion is often carried out using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of pyridine. masterorganicchemistry.comyoutube.com The pyridine serves to neutralize the HCl byproduct, but the principle demonstrates how attaching a group to an oxygen atom can make it a much better leaving group. masterorganicchemistry.com

Table 1: Comparison of Leaving Group Ability by Conjugate Acid pKa This table illustrates the principle that good leaving groups are weak bases, corresponding to strong conjugate acids (low pKa). Pyridine's conjugate acid (pyridinium ion) has a pKa that places it in the category of good leaving groups.

| Leaving Group (LG⁻) | Conjugate Acid (H-LG) | pKa of H-LG | Leaving Group Ability |

| I⁻ (Iodide) | HI (Hydroiodic acid) | -10 | Excellent |

| Br⁻ (Bromide) | HBr (Hydrobromic acid) | -9 | Excellent |

| Cl⁻ (Chloride) | HCl (Hydrochloric acid) | -7 | Good |

| TsO⁻ (Tosylate) | TsOH (p-Toluenesulfonic acid) | -2.8 | Excellent |

| H₂O (Water) | H₃O⁺ (Hydronium) | -1.7 | Good |

| Pyridine | Pyridinium ion | 5.25 | Good |

| F⁻ (Fluoride) | HF (Hydrofluoric acid) | 3.2 | Moderate |

| CH₃COO⁻ (Acetate) | CH₃COOH (Acetic acid) | 4.76 | Poor |

| HO⁻ (Hydroxide) | H₂O (Water) | 15.7 | Very Poor |

Catalytic Applications in Chemical Transformations

The structure of this compound also suggests its utility in various catalytic processes, including acting as a homogeneous catalyst or a phase transfer catalyst.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often in a liquid solution. youtube.com Pyridinium salts can function as mild, soluble acid catalysts. For example, pyridinium p-toluenesulfonate (PPTS) is a well-known catalyst for reactions that are sensitive to strong acids, such as the formation and cleavage of acetals. nih.gov The catalytic activity of such salts can be tuned by modifying the substituents on the pyridinium ring; electron-withdrawing groups increase the acidity and catalytic activity. nih.gov

Given its structure, this compound could potentially function as a mild Brønsted acid catalyst in a similar fashion. Furthermore, the broader class of pyridinium salts has seen expanding use in modern synthetic methods, including photoredox and radical-based transformations, where they serve as precursors to radical species. acs.orgacs.org These advanced catalytic cycles highlight the potential for this compound to be employed in a variety of homogeneous catalytic systems.

Table 2: Examples of Homogeneous Catalysis by Pyridinium Salt Analogs This table provides examples of reactions catalyzed by other pyridinium salts, suggesting potential areas of application for this compound.

| Catalyst | Reaction Type | Role of Catalyst | Reference |

| Pyridinium p-Toluenesulfonate (PPTS) | Esterification, Acetal Formation/Cleavage | Mild Brønsted Acid | nih.gov |

| N-Aminopyridinium Salts | Hydroamination of Alkenes | Amidyl Radical Precursor (Photoredox) | acs.org |

| N-Functionalized Pyridinium Salts | C-H Functionalization (Minisci-type) | Pyridine Surrogate for Radical Addition | acs.org |

| Di-tert-butyl-N-alkoxypyridinium salts | Alkene Carbo-oxygenation | O-centered Radical Precursor | acs.org |

Phase Transfer Catalysis Involving this compound

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, functions by transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. mdpi.com

This compound possesses the key structural features of a phase transfer catalyst: a cationic quaternary ammonium center and a chloride counter-anion. The pyridinium ring and its substituents provide a degree of lipophilicity, which allows the cation to be soluble in the organic phase. As a catalyst, it could transport anions (e.g., CN⁻, OH⁻, halide ions) from the aqueous layer into the organic layer to react with an organic-soluble substrate. Other onium salts, such as cyclopropenium and camphor-based quaternary ammonium salts, have been shown to be effective phase transfer catalysts for a wide range of reactions, including enolate alkylation, nucleophilic substitution, oxidation, and epoxide additions. nih.govmdpi.com The structural similarity of this compound to these established PTCs suggests its potential for application in this field.

Table 3: Reactions Potentially Facilitated by this compound as a Phase Transfer Catalyst This table shows representative reactions where other quaternary onium salts have been successfully used as phase transfer catalysts, indicating plausible applications for this compound.

| Reaction Type | Reactant Phases | Role of Phase Transfer Catalyst | Representative Catalyst Class | Reference |

| Nucleophilic Substitution (e.g., R-Br + NaCN) | Organic / Aqueous | Transports CN⁻ from aqueous to organic phase | Quaternary Ammonium Salts | mdpi.com |

| Alkylation of Active Methylene Compounds | Organic / Aqueous | Transports enolate to organic phase for alkylation | Ionic Liquids, Cyclopropenium Salts | mdpi.comnih.gov |

| Oxidation of Alcohols (e.g., with KMnO₄) | Organic / Aqueous | Transports MnO₄⁻ from aqueous to organic phase | Cyclopropenium Salts | nih.gov |

| Dichlorocarbene Generation (from CHCl₃, NaOH) | Organic / Aqueous | Transports OH⁻ to organic phase to deprotonate CHCl₃ | Quaternary Ammonium Salts | mdpi.com |

Ligand Design and Coordination Chemistry

While direct research on this compound as a primary ligand in coordination chemistry is not extensively documented in the reviewed literature, its chemical structure suggests potential applications in ligand design. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. alfachemic.comwikipedia.orgjscimedcentral.com The pyridinium cation in this compound, however, features a quaternized nitrogen, which prevents it from acting as a direct electron-pair donor to a metal center.

However, the acetoxy group introduces potential for secondary coordination or functionalization. The carbonyl oxygen of the acetoxy group possesses lone pairs of electrons and could potentially engage in weak coordination to a metal center, although this is less common and would likely result in a labile bond.

More plausibly, this compound could serve as a precursor in the design of more complex ligands. The acetoxymethyl group is susceptible to hydrolysis or transesterification, which could be exploited to introduce new coordinating functionalities. For instance, hydrolysis would yield a hydroxymethylpyridinium cation, and the hydroxyl group could then be functionalized to create a chelating ligand.

Furthermore, the pyridinium ring itself can be functionalized. The positive charge on the nitrogen atom influences the reactivity of the ring, making it susceptible to nucleophilic attack. This reactivity could be harnessed to synthesize more elaborate ligand structures. Pyridine-type ligands have been shown to be integral in the formation of diverse metal-organic frameworks and molecular assemblies. nih.govacs.org The synthesis of multitopic ligands based on pyridinium salts has been a key strategy in the construction of complex metallo-supramolecular architectures. nih.govscispace.com

Table 1: Potential Coordination Modes of Functionalities within this compound

| Functional Group | Potential Coordination Behavior | Notes |

| Pyridinium Nitrogen | No direct coordination due to quaternization. | The positive charge influences the electronic properties of the ring. |

| Carbonyl Oxygen | Possible weak coordination to a metal center. | This interaction would likely be labile. |

| Ester Group | Can be hydrolyzed to a hydroxyl group for further functionalization. | This allows for the creation of new coordinating sites. |

| Pyridinium Ring | Can be functionalized to introduce coordinating groups. | The positive charge affects the ring's reactivity. |

Applications in Analytical Chemistry as a Probe or Derivatization Agent

The charged nature of this compound suggests its potential utility in various analytical chemistry applications, particularly in chromatography and spectroscopic detection.

Use in Chromatographic Separations (e.g., as an ion-pairing reagent)

In liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic or highly polar analytes can be challenging due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography is a technique used to overcome this limitation. phenomenex.blogchromatographyonline.com It involves the addition of an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a hydrophobic part. phenomenex.blog This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. tcichemicals.comresearchgate.net

Table 2: Comparison of this compound with Common Cationic Ion-Pairing Reagents

| Reagent | Chemical Structure | Typical Analytes |

| Tetrabutylammonium (TBA) | Quaternary ammonium salt | Acidic compounds |

| Tetrapropylammonium (TPA) | Quaternary ammonium salt | Acidic compounds |

| Acetoxymethylpyridinium | Quaternary pyridinium salt | Potentially acidic compounds |

The effectiveness of an ion-pairing reagent is influenced by factors such as the size of the hydrophobic portion and the charge density. The acetoxymethyl group in this compound could be modified to tune its hydrophobicity and, consequently, its retention characteristics in an HPLC system.

Derivatization for Enhanced Spectroscopic Detection

Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to improve its detectability by a particular analytical technique. nih.gov For instance, in mass spectrometry (MS), derivatization can be used to enhance the ionization efficiency of an analyte, leading to improved sensitivity. nih.govacs.orgcapes.gov.br

Pyridinium-based reagents have been successfully developed for the derivatization of carboxylic acids to enhance their detection by electrospray ionization mass spectrometry (ESI-MS). nih.govacs.org The permanent positive charge of the pyridinium moiety significantly improves the ionization efficiency of the derivatized analyte in the positive ion mode of the mass spectrometer.

While specific research on this compound as a derivatization agent is limited, its structure suggests it could be adapted for such purposes. The acetoxymethyl group could potentially be activated to react with functional groups on an analyte, such as a carboxylic acid or an amine, thereby tagging the analyte with the positively charged pyridinium group. For example, activation of the ester could lead to a reaction with a primary or secondary amine on a target molecule.

A study on a different pyridinium-based derivatization reagent demonstrated a significant increase in the ESI efficiency for the analysis of poly(carboxylic acid)s. nih.govacs.org This highlights the potential of the pyridinium core in designing highly sensitive derivatization agents for various classes of compounds. bohrium.com

Materials Science Applications (Non-Biological/Non-Clinical)

The unique combination of a charged pyridinium ring and a reactive acetoxymethyl group makes this compound a candidate for applications in materials science, including polymer chemistry and supramolecular assembly.

Incorporation into Polymer Architectures for Specific Functions

Pyridinium moieties have been incorporated into polymer backbones to create functional materials with specific properties. researchgate.netresearchgate.net These properties can include ion conductivity, which is relevant for applications such as solid polymer electrolytes in batteries and fuel cells, and light-emitting properties. nih.gov Poly(pyridinium salt)s, also known as ionenes, are a class of ionic polymers that can be synthesized through various polymerization reactions. nih.gov

This compound could potentially be used as a monomer or a functionalizing agent in the synthesis of such polymers. The acetoxymethyl group could serve as a reactive handle for polymerization or for grafting onto existing polymer chains. For example, under appropriate conditions, the ester linkage could be involved in polycondensation reactions. Alternatively, the pyridinium ring could be part of a monomer that is polymerized.

The presence of the pyridinium cation in the resulting polymer would impart ionic character, influencing its solubility, thermal stability, and electrical properties. Research has shown that polymers functionalized with pyridinium moieties can exhibit interesting lyotropic liquid-crystalline behavior. nih.gov

Role in Supramolecular Assembly and Nanomaterial Synthesis